molecular formula C2Cl2F2 B1203012 1,1-Dichloro-2,2-difluoroethylene CAS No. 79-35-6

1,1-Dichloro-2,2-difluoroethylene

Cat. No.: B1203012
CAS No.: 79-35-6
M. Wt: 132.92 g/mol
InChI Key: QDGONURINHVBEW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1-Dichloro-2,2-difluoroethylene is a simple chlorodifluoroalkene . It is primarily used as an intermediate or precursor in the production of other industrial chemicals . The primary targets of this compound are therefore the reactants in these industrial processes.

Mode of Action

The mode of action of this compound is largely dependent on the specific industrial process in which it is used. As an intermediate or precursor, it interacts with other chemicals in a variety of ways to produce different products. For example, it can undergo reactions involving rearrangement or elimination .

Biochemical Pathways

For instance, it can react with methanol to form a compound with the formula C3H4Cl2F2O .

Pharmacokinetics

This compound is a low-boiling liquid

Result of Action

The results of the action of this compound are diverse, depending on the specific reactions it undergoes. In general, it serves as a key component in the synthesis of various industrial chemicals .

Biochemical Analysis

Biochemical Properties

1,1-Dichloro-2,2-difluoroethylene plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions with these enzymes often result in the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects . Additionally, this compound can inhibit certain enzymes, disrupting normal cellular functions .

Cellular Effects

This compound affects various cell types and cellular processes. It can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. Exposure to this compound has been shown to cause oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can trigger apoptosis or programmed cell death, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that can disrupt normal cellular functions . Additionally, this compound can generate reactive oxygen species (ROS) through redox cycling, further contributing to cellular damage . The inhibition of key enzymes by this compound can also lead to metabolic imbalances and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to cumulative cellular damage, including persistent oxidative stress and chronic inflammation . These long-term effects can impact cellular function and viability in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient oxidative stress . At higher doses, it can lead to significant toxic effects, including liver and kidney damage, respiratory distress, and even mortality . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve the formation of reactive intermediates, which can further react with cellular macromolecules . These metabolic reactions can lead to the production of toxic metabolites that contribute to the compound’s overall toxicity . The involvement of specific enzymes and cofactors in these pathways highlights the complexity of its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The distribution of this compound within the body can influence its overall toxicity and impact on different organs .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can accumulate in lipid-rich regions such as cell membranes and organelles like the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, leading to localized cellular damage and disruption of normal cellular processes .

Preparation Methods

1,1-Dichloro-2,2-difluoroethylene can be synthesized through several methods:

Chemical Reactions Analysis

Properties

IUPAC Name

1,1-dichloro-2,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGONURINHVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073150
Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Molecular Weight

132.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS]
Record name 1,1-Dichloro-2,2-difluoroethylene
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Vapor Pressure

370.0 [mmHg]
Record name 1,1-Dichloro-2,2-difluoroethylene
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CAS No.

79-35-6
Record name 1,1-Dichloro-2,2-difluoroethene
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Record name 1,1-Dichloro-2,2-difluoroethylene
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Record name Ethene, 1,1-dichloro-2,2-difluoro-
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Record name 1,1-dichlorodifluoroethylene
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Record name 1,1-DICHLORO-2,2-DIFLUOROETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2,2-difluoroethylene
Customer
Q & A

A: 1,1-Dichloro-2,2-difluoroethylene has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol. []

A: Yes, electron diffraction studies have been conducted on this compound in the vapor phase. These studies provided insights into its bond lengths, vibrational amplitudes, and bond angles. Notably, the research revealed negligible cis Cl···F shrinkage and significant trans Cl···F shrinkage. []

A: Under gamma radiation, this compound reacts with alcohols to form telomers, demonstrating a different reactivity compared to similar compounds that yield mainly 1:1 adducts. The reactivity trend observed with different alcohols suggests steric hindrance plays a role in the reaction. []

A: Yes, this compound serves as a starting material in the synthesis of α,α-difluoroalkanecarboxylic acids. This involves an alkyl radical addition reaction. [, ]

A: this compound is employed as a reagent in the synthesis of fluorine-containing aryl acetylenes. []

A: this compound undergoes cycloaddition reactions with dienes. These reactions, often photo-sensitized, have been extensively studied to understand their mechanisms, regioselectivity, and the influence of diene conformation on the reaction pathway. [, , , , , , , , , ]

A: Research has investigated the thermal degradation process of poly(this compound). []

A: Studies in rats have shown that this compound exhibits both nephrotoxicity (toxicity to the kidneys) and hepatotoxicity (toxicity to the liver). Research suggests that different bioactivation mechanisms may be responsible for these toxic effects. [, ]

A: Research suggests that cytochrome P450 enzymes, particularly P450 1A1 and P450 2B1/2, may be involved in the nephrotoxicity of this compound. This was indicated by studies using inducers of these enzymes, β-naphthoflavone and phenobarbital, which affected the compound's nephrotoxicity in rats. []

A: Yes, quantum-chemical calculations have been employed to investigate the mechanism of methanol addition to this compound. []

A: Yes, this compound, specifically its cysteine conjugate, has been utilized as a model nephrotoxin in in vitro studies using porcine proximal tubular cells (PPTC). The studies highlighted the compound's impact on cell viability and provided insights into the activity of renal enzymes during cryopreservation. []

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